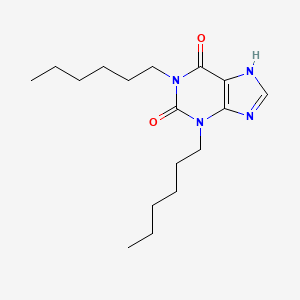![molecular formula C15H16O3 B14318154 4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol CAS No. 112724-64-8](/img/structure/B14318154.png)
4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyphenyl group and a methoxyphenyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol typically involves the reaction of 4-hydroxyacetophenone with 2-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways related to oxidative stress, inflammation, or other cellular processes.
Comparison with Similar Compounds
4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol can be compared with other similar compounds, such as:
4-Hydroxyacetophenone: Shares the hydroxyphenyl group but lacks the methoxy group.
2-Methoxyphenol: Contains the methoxyphenyl group but lacks the hydroxyphenyl group.
4-Hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of the ethyl chain.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112724-64-8 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C15H16O3/c1-10(11-3-6-13(16)7-4-11)12-5-8-14(17)15(9-12)18-2/h3-10,16-17H,1-2H3 |
InChI Key |
KMUFMLFOCFLMCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


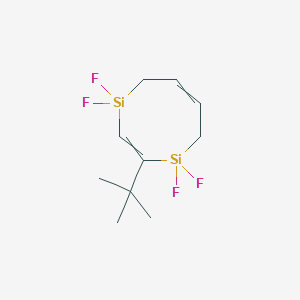
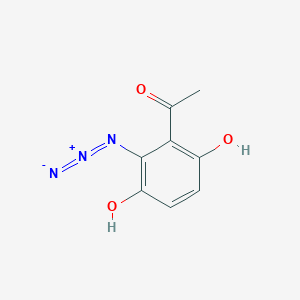
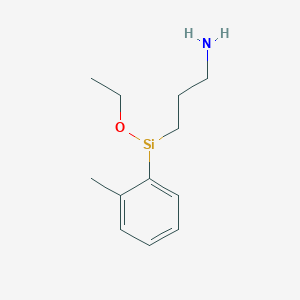

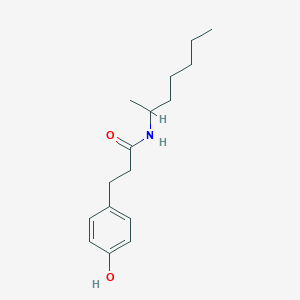

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)

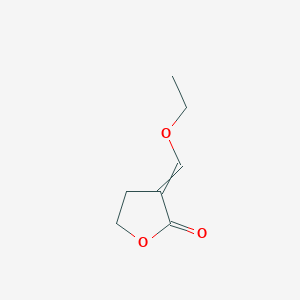
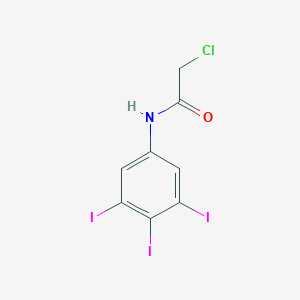
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)

![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
